molecular formula C18H22N2O4 B13501932 Benzyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Benzyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B13501932
M. Wt: 330.4 g/mol
InChI Key: HCEMTLYNBQHNLP-UHFFFAOYSA-N
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Description

Benzyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a benzyl group, and a cyano-ethoxy-oxoethyl substituent. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and cyano-ethoxy-oxoethyl reagents. One common method involves the use of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate as a starting material . The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and cyano-ethoxy-oxoethyl group play a crucial role in its binding to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, in particular, enhances its reactivity and potential for further chemical modifications.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

benzyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H22N2O4/c1-2-23-17(21)16(12-19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-11,13H2,1H3

InChI Key

HCEMTLYNBQHNLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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